molecular formula C27H44O B1670304 desmosterol CAS No. 313-04-2

desmosterol

Cat. No.: B1670304
CAS No.: 313-04-2
M. Wt: 384.6 g/mol
InChI Key: AVSXSVCZWQODGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Structurally, desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond. It is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis .

Mechanism of Action

Target of Action

Desmosterol (Cholesta-5,24-dien-3β-ol) is a lipid present in the membrane of phytoplankton and an intermediate product in cholesterol synthesis in mammal cells . It primarily targets the 3β-hydroxysterol 24-reductase (DHCR24) enzyme, which catalyzes the conversion of this compound to cholesterol . It also acts as a specific agonist of the nuclear receptor RORγ .

Mode of Action

This compound interacts with its targets, DHCR24 and RORγ, to modulate cholesterol homeostasis and immune responses. The interaction with DHCR24 leads to the conversion of this compound to cholesterol . As an agonist of RORγ, this compound can elevate the expression of RORγ at mRNA and protein levels .

Biochemical Pathways

This compound is a critical intermediate in the Bloch pathway of cholesterol biosynthesis . It plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . The genes enrolled in the oxidative process and cholesterol homeostasis pathway are significantly down-regulated by this compound treatment .

Pharmacokinetics

As an intermediate in cholesterol biosynthesis, it is known to be synthesized in cells and then either converted to cholesterol or incorporated into cell membranes .

Result of Action

This compound’s action results in a decrease in cellular reactive oxygen species (ROS) levels and an upregulation of key inflammatory genes including IL-6, TNF-α, and IFN-γ . These changes underscore the vital physiological actions of this compound in inflammatory and oxidative processes possibly via RORγ .

Action Environment

This compound is highly enriched in red/brown algae, indicating that its production and action can be influenced by the marine environment . .

Biochemical Analysis

Biochemical Properties

Desmosterol interacts with various enzymes and proteins in the body. It is involved in the oxidative conversion of sterols with cholesterol oxidase, followed by high-performance liquid chromatographic (HPLC) analysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a major endogenous liver X receptor (LXR) ligand involved in LXR/retinoid X receptor (RXR) activation and macrophage foam cell formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the activation of the LXR/RXR pathway, which plays a crucial role in cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is analyzed using HPLC, which allows for the quantification of sterols under specific conditions .

Metabolic Pathways

This compound is involved in the alternative pathway of cholesterol synthesis. It interacts with various enzymes and cofactors in this process .

Subcellular Localization

This compound is primarily located in the cell membrane, where it plays a crucial role in maintaining proper physical properties like fluidity and rigidness . It is also part of lipid rafts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmosterol can be synthesized through the reduction of 24-dehydrocholesterol using the enzyme 24-dehydrocholesterol reductase . This reaction is a key step in the Bloch pathway of cholesterol biosynthesis.

Industrial Production Methods: Industrial production of this compound involves the extraction from biological sources such as phytoplankton or through chemical synthesis. The extraction process typically involves the use of liquid chromatography and mass spectrometry techniques to isolate and purify this compound from other sterols .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSXSVCZWQODGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861864
Record name Cholesta-5,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-04-2
Record name DESMOSTEROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
desmosterol
Reactant of Route 2
desmosterol
Reactant of Route 3
desmosterol
Reactant of Route 4
desmosterol
Reactant of Route 5
desmosterol
Reactant of Route 6
desmosterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.